![molecular formula C14H20N4O2 B2454204 4-{2-环丙基-4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-5-羰基}吗啉 CAS No. 2034605-53-1](/img/structure/B2454204.png)

4-{2-环丙基-4H,5H,6H,7H-吡唑并[1,5-a]吡嗪-5-羰基}吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

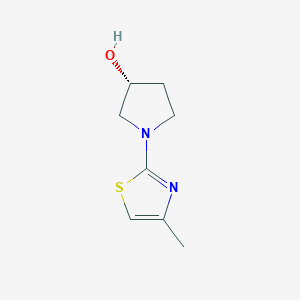

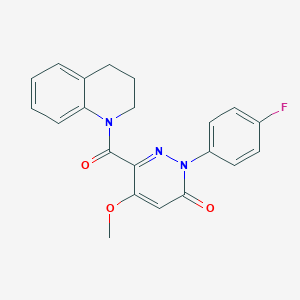

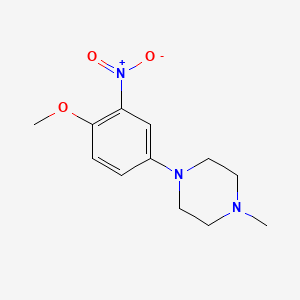

The compound “(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone)” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class of compounds . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of this class of compounds involves a regioselective reaction with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrazin-4(5H)-one skeleton, with additional cyclopropyl and morpholino groups attached .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This is followed by carbonylation under pressure in a methanol solution .科学研究应用

肺腺癌细胞系抗增殖作用

吡唑并[1,5-a]吡嗪衍生物,包括该化合物,已被发现对A549细胞系具有抗增殖作用,A549细胞系是一种KRAS突变的肺腺癌细胞系 . 研究表明,具有长烷基链的酰胺基团和具有对-CF3基团的苯环对于效率可能至关重要 .

对HIV-1整合酶的抑制作用

吡唑并吡嗪酮,包括该化合物,已显示出对HIV-1整合酶的抑制作用 . 这使得它们成为开发新型抗逆转录病毒药物的潜在候选药物。

对二肽基肽酶-IV的抑制作用

这些化合物也已显示出对二肽基肽酶-IV的抑制作用 . 该酶是治疗2型糖尿病的目标,表明其在该领域的潜在应用。

抗菌活性

该化合物已显示出对多种革兰氏阳性和革兰氏阴性细菌以及酵母菌的抗菌活性 . 这表明其在开发新型抗菌剂方面的潜在应用。

分枝杆菌ATP合酶抑制剂

吡唑并[1,5-a]吡嗪-4(5H)-酮衍生物已被发现抑制分枝杆菌ATP合酶 . 这表明其在治疗结核病方面的潜在应用。

p38激酶抑制剂

吡唑衍生物已被发现抑制p38激酶 . 该激酶参与细胞对压力和炎症的反应,表明其在治疗炎症性疾病方面的潜在应用。

作用机制

Target of Action

The primary target of this compound, also known as (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor that plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to an allosteric site on the receptor, it modulates the receptor’s response to its ligand, glutamate . This modulation can decrease the receptor’s activity, even in the presence of glutamate .

Biochemical Pathways

The action of this compound affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . By modulating mGluR2, the compound can influence these processes and their downstream effects .

Pharmacokinetics

These properties suggest that the compound could have good bioavailability and a favorable safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of mGluR2. This can lead to changes in synaptic transmission and neuronal excitability in the CNS . In addition, the compound has shown potential for the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

属性

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(16-5-7-20-8-6-16)17-3-4-18-12(10-17)9-13(15-18)11-1-2-11/h9,11H,1-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCYYXWZBKXVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)

![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)

![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)

![4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)